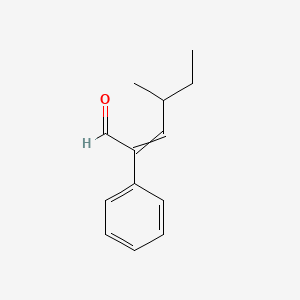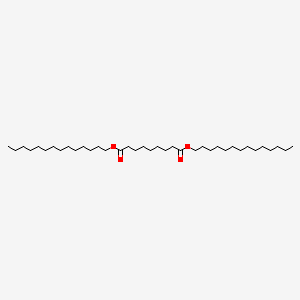
4,6-dichloro-N-cyclohexyl-1,3,5-triazin-2-amine
Descripción general
Descripción
4,6-Dichloro-N-cyclohexyl-1,3,5-triazin-2-amine is a chemical compound with the molecular formula C₉H₁₂Cl₂N₄. It belongs to the class of triazine derivatives, which are known for their diverse applications in various fields such as agriculture, pharmaceuticals, and materials science . This compound is characterized by the presence of two chlorine atoms and a cyclohexyl group attached to a triazine ring, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dichloro-N-cyclohexyl-1,3,5-triazin-2-amine typically involves the reaction of cyanuric chloride with cyclohexylamine. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under controlled temperature conditions. The general reaction scheme is as follows:
C3N3Cl3+C6H11NH2→C9H12Cl2N4+HCl
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the gradual addition of reactants and continuous removal of by-products to drive the reaction to completion .
Análisis De Reacciones Químicas
Types of Reactions
4,6-Dichloro-N-cyclohexyl-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Hydrolysis: The triazine ring can be hydrolyzed under acidic or basic conditions to form corresponding amines and carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, sodium ethoxide, or primary amines are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).
Major Products Formed
Substitution: Formation of substituted triazines.
Oxidation: Formation of triazine oxides.
Reduction: Formation of reduced triazine derivatives.
Hydrolysis: Formation of cyclohexylamine and dichlorotriazine derivatives.
Aplicaciones Científicas De Investigación
4,6-Dichloro-N-cyclohexyl-1,3,5-triazin-2-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including herbicides and dyes.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of anticancer and antiviral agents.
Mecanismo De Acción
The mechanism of action of 4,6-dichloro-N-cyclohexyl-1,3,5-triazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. In biological systems, it may disrupt cellular processes by interfering with DNA replication or protein synthesis .
Comparación Con Compuestos Similares
Similar Compounds
4,6-Dichloro-1,3,5-triazin-2-amine: Lacks the cyclohexyl group, making it less hydrophobic.
4,6-Diazido-N-cyclohexyl-1,3,5-triazin-2-amine: Contains azido groups instead of chlorine, leading to different reactivity.
2,4,6-Tris(5-(3,5-dinitrophenyl)-1H-tetrazol-1-yl)-1,3,5-triazine: A highly energetic compound with different applications.
Uniqueness
4,6-Dichloro-N-cyclohexyl-1,3,5-triazin-2-amine is unique due to its combination of chlorine atoms and a cyclohexyl group, which imparts specific chemical properties such as increased hydrophobicity and reactivity towards nucleophiles. This makes it a valuable intermediate in the synthesis of various specialized compounds.
Propiedades
Número CAS |
27282-86-6 |
|---|---|
Fórmula molecular |
C9H12Cl2N4 |
Peso molecular |
247.12 g/mol |
Nombre IUPAC |
4,6-dichloro-N-cyclohexyl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C9H12Cl2N4/c10-7-13-8(11)15-9(14-7)12-6-4-2-1-3-5-6/h6H,1-5H2,(H,12,13,14,15) |
Clave InChI |
NPYDPROENPLGBR-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC2=NC(=NC(=N2)Cl)Cl |
SMILES canónico |
C1CCC(CC1)NC2=NC(=NC(=N2)Cl)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














